(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-6-13(5)15-9-14-11(3)7-10(2)8-12(14)4/h7-8,13,15H,6,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDLGEUEZCQOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
- Starting materials: 2,4,6-trimethylbenzaldehyde and butan-2-amine.
- Reaction: The aldehyde reacts with butan-2-amine to form an imine intermediate.
- Reduction: The imine is then reduced to the corresponding secondary amine using a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
- Solvent: Typically carried out in dichloromethane or methanol under mild acidic conditions to facilitate imine formation.
- Advantages: High selectivity, mild conditions, and good yields.
Nucleophilic Substitution Route
- Starting materials: 2,4,6-trimethylbenzyl chloride (or bromide) and butan-2-amine.
- Reaction: The nucleophilic butan-2-amine attacks the benzyl halide to form the secondary amine.
- Base: A base such as potassium carbonate or sodium hydroxide is used to neutralize the generated acid.
- Solvent: Polar aprotic solvents like acetonitrile, dichloromethane, or toluene.
- Temperature: Controlled heating (e.g., 40–80°C) enhances reaction rate.
- Purification: Column chromatography or crystallization to isolate the product.
Detailed Preparation Methodology with Data Table
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | 2,4,6-Trimethylbenzaldehyde + Butan-2-amine, solvent (DCM or MeOH), mild acid catalyst | Formation of imine intermediate | Imine formation monitored by TLC |
| 2 | Addition of NaBH(OAc)3 or NaBH3CN at 0–25°C | Reduction of imine to secondary amine | Formation of this compound |
| 3 | Work-up with aqueous NaHCO3, extraction with organic solvent | Removal of byproducts and purification | Crude amine extract |
| 4 | Purification via column chromatography | Isolation of pure product | Pure target amine with high yield |
Alternatively,
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | 2,4,6-Trimethylbenzyl chloride + Butan-2-amine, base (K2CO3), solvent (toluene), 60–80°C | Nucleophilic substitution | Formation of secondary amine |
| 2 | Cooling and aqueous work-up | Removal of salts and impurities | Crude product |
| 3 | Purification by recrystallization or chromatography | Isolation of pure compound | Pure this compound |
Catalytic and Green Chemistry Considerations
Recent advances include catalytic reductive amination using hydrogen gas with metal catalysts (e.g., Pd/C, Raney Ni) to reduce imines directly, improving atom economy and reducing waste. Additionally, copper salt catalysts have been reported for selective N-methylation of amines using formic acid and silane, which could be adapted for selective alkylation steps in complex amine synthesis.
Reaction Parameters and Optimization
- Temperature: Typically maintained between 40–80°C for substitution reactions to balance reaction rate and selectivity.
- Solvent choice: Dichloromethane and toluene are preferred for their inertness and solubility profiles.
- Catalysts: Copper salts (Cu(OAc)2, CuSO4·5H2O) have been effective in related amine methylation reactions.
- Reaction time: Generally 4–24 hours depending on scale and conditions.
- Purification: Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) or recrystallization from suitable solvents.
Comparative Analysis with Similar Compounds
Summary of Research Findings
- Reductive amination is the preferred method for preparing this compound due to its mild conditions and high selectivity.
- Nucleophilic substitution using benzyl halides is a viable alternative but may require more rigorous conditions.
- Catalytic methods using copper salts and silane/formic acid systems offer greener alternatives for amine alkylation steps.
- Reaction optimization focuses on temperature control, solvent choice, and purification techniques to maximize yield and purity.
- Analogous compounds indicate that electronic effects of substituents on the aromatic ring significantly influence reaction conditions and outcomes.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis :
- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of diverse compounds.
- Catalysis :
Biology
- Biological Interactions :
- The compound acts as a ligand for various biological receptors and enzymes. Its interactions can modulate biological pathways, potentially leading to therapeutic effects.
- Potential Therapeutic Applications :
- Although specific biological activity data is limited, compounds with similar structures have shown promise in areas such as antitumor activity and neuroprotection.
Industry
- Production of Specialty Chemicals :
- The compound is valuable in the production of specialty chemicals due to its unique chemical properties that enhance stability and reactivity.
Reactivity Studies
Research conducted by Novakov et al. (2017) investigated the reactivity of amines similar to this compound in butanol environments. The study found that these amines could form butyl esters resistant to aminolysis, indicating potential applications in organic synthesis for creating stable compounds.
Pharmaceutical Development
The compound has been explored as a lead candidate for developing new therapeutic agents targeting specific diseases. Its structural characteristics allow it to interact effectively with biological systems.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine with analogous amines, focusing on substituent effects, steric/electronic properties, and applications.
Substituent Position and Steric Effects
Key Observations :
- The 2,4,6-trimethylphenyl group in the target compound creates greater steric bulk compared to mono-methylated analogs (e.g., 3- or 4-methylphenyl). This reduces accessibility for nucleophilic attack or coordination in metal-catalyzed reactions .
- The hydrochloride derivative of the 4-methylphenyl analog () highlights its pharmaceutical relevance, suggesting that the target compound could be modified similarly for enhanced solubility or stability.
Electronic Effects and Functional Group Variations
Key Observations :
- Introduction of electron-withdrawing groups (e.g., trifluoromethylsulfanyl in ) alters redox behavior and stability compared to the electron-donating methyl groups in the target compound.
- The furan-containing analog () demonstrates how heterocyclic groups can modulate electronic properties for applications in catalysis or optoelectronics.
Polymeric Derivatives: PTAA
Key Observations :
- PTAA, a polymer derived from 2,4,6-trimethylphenylamine motifs, exhibits superior charge-transport properties compared to monomeric analogs.
- The target compound’s monomeric structure lacks the extended conjugation of PTAA, limiting its direct use in photovoltaics but retaining utility as a synthetic precursor.
Research Findings and Implications
- Steric vs. Electronic Trade-offs : The 2,4,6-trimethylphenyl group in the target compound prioritizes steric effects over electronic modulation, making it less suited for reactions requiring planar transition states but advantageous in stabilizing bulky intermediates .
- Pharmaceutical Potential: Analogs like (Butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride () are used in drug synthesis, suggesting that the target compound could serve as a precursor for prodrugs or ligands with tailored bioavailability.
- Materials Science : PTAA’s success in solar cells () underscores the importance of aryl-amine frameworks in optoelectronics, though polymerization is critical for achieving high performance.
Biological Activity
(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a butan-2-yl group attached to a (2,4,6-trimethylphenyl)methyl amine. The presence of the 2,4,6-trimethylphenyl moiety introduces steric bulk and enhances the compound's reactivity. This structural arrangement allows for diverse interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various molecular targets. It interacts with amine receptors and enzymes, potentially modulating their activity. Such interactions can lead to various biological effects depending on the specific pathways involved.
Biological Activity
Although specific biological activity data for this compound is limited, related compounds have demonstrated a range of biological effects:
- Antitumor Activity: Compounds with similar structural features have shown potential in inhibiting tumor growth.
- Antiviral Properties: Some analogs have been studied for their effectiveness against viral infections.
- Neuroprotective Effects: Certain amines have been noted for their neuroprotective properties in various models .
Case Studies and Research Findings
-
Reactivity Studies:
Research by Novakov et al. (2017) investigated the reactivity of amines similar to this compound in butanol environments. They found that these amines could form butyl esters resistant to aminolysis, suggesting potential applications in organic synthesis for creating stable compounds. -
Comparative Analysis:
A comparative study highlighted the uniqueness of this compound against structurally similar compounds such as:- (Butan-2-yl)[(2,4,6-dimethylphenyl)methyl]amine
- (Butan-2-yl)[(2,4,6-trimethylphenyl)ethyl]amine
- (Butan-2-yl)[(2,4,6-trimethylphenyl)propyl]amine
Applications
The potential applications of this compound include:
- Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
- Pharmaceutical Development: Exploration as a lead compound for developing new therapeutic agents targeting specific diseases.
- Material Science: Utilization in producing specialty chemicals and materials due to its unique chemical properties.
Q & A
Q. What synthetic methodologies are validated for preparing (Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine and its derivatives?
Reductive amination using Pd/NiO catalysts under hydrogen atmospheres is a robust route for analogous amines, achieving yields >95% with optimized reaction times and stoichiometry . Microwave-assisted synthesis, as demonstrated for poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), can enhance reaction efficiency and control dispersity . Key steps include rigorous purification via column chromatography and validation by H NMR (400 MHz, CDCl) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Crystallography : Use SIR97 or WinGX for single-crystal structure determination and refinement, ensuring accurate bond-length and torsion-angle analyses .
- Spectroscopy : Employ H/C NMR to confirm substituent environments and UV-vis spectroscopy to assess bandgap characteristics (e.g., PTAA’s absorption at ~360 nm) .
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate decomposition thresholds and phase transitions .
Advanced Research Questions
Q. What strategies mitigate thermal and environmental degradation in optoelectronic applications?
Doping with cyclic anions (e.g., Li-CYCLIC) enhances stability by suppressing Li migration and moisture absorption in PTAA-based systems. This approach improves perovskite solar cell (PSC) efficiency to >20% while maintaining >80% performance after 500 hours under operational conditions . Comparative studies show self-assembled monolayer hole transporters (e.g., 2PACz) outperform PTAA in thermal durability during vacuum lamination processes .
Q. How do steric and electronic effects of the 2,4,6-trimethylphenyl group influence charge transport in thin-film devices?
The bulky 2,4,6-trimethylphenyl moiety reduces intermolecular - stacking, increasing hole mobility (e.g., PTAA’s cm/V·s) while introducing trade-offs in film homogeneity. Density functional theory (DFT) simulations correlate substituent orientation with frontier orbital energy alignment, critical for minimizing recombination losses in PSCs .
Q. What experimental controls resolve contradictions in dopant efficacy studies?
- Environmental Controls : Humidity (<10 ppm HO) and inert atmospheres (N/Ar gloveboxes) prevent parasitic doping effects .
- Dopant Purity : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal ions (e.g., Li) in doped films .
- Cross-Validation : Combine space-charge-limited current (SCLC) measurements with impedance spectroscopy to disentangle ionic vs. electronic contributions .
Q. How can researchers optimize interfacial compatibility with perovskite layers?
Pre-treatment of PTAA with Lewis base additives (e.g., 4-tert-butylpyridine) reduces trap states at perovskite/HTL interfaces. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) reveal morphological correlations with device efficiency .
Contradictions and Resolutions
- Dopant Stability : While Li-CYCLIC improves moisture resistance, its synthesis complexity may offset scalability gains. Researchers must balance purity protocols with cost .
- Thermal Limits : PTAA’s lower durability vs. SAM materials (e.g., 2PACz) under vacuum lamination necessitates interfacial engineering or hybrid HTL designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
